4-(dimethylamino)-N-(octan-2-yl)benzamide
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Overview
Description
4-(dimethylamino)-N-(octan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylamino group attached to the benzene ring and an octan-2-yl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(octan-2-yl)benzamide typically involves the reaction of 4-(dimethylamino)benzoic acid with octan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include a solvent such as dichloromethane (DCM) and a temperature range of 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-(octan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-(dimethylamino)-N-(octan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-(octan-2-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the octan-2-yl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)-N-(octyl)benzamide
- 4-(dimethylamino)-N-(hexyl)benzamide
- 4-(dimethylamino)-N-(decyl)benzamide
Uniqueness
4-(dimethylamino)-N-(octan-2-yl)benzamide is unique due to the presence of the octan-2-yl group, which provides a specific steric and electronic environment. This can influence the compound’s reactivity and interaction with biological targets, distinguishing it from other similar compounds with different alkyl chain lengths.
Properties
Molecular Formula |
C17H28N2O |
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Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-(dimethylamino)-N-octan-2-ylbenzamide |
InChI |
InChI=1S/C17H28N2O/c1-5-6-7-8-9-14(2)18-17(20)15-10-12-16(13-11-15)19(3)4/h10-14H,5-9H2,1-4H3,(H,18,20) |
InChI Key |
KHRMCTVZJNXFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NC(=O)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
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